CID 156588637

Description

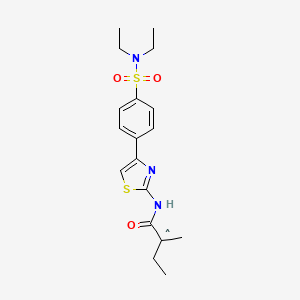

CID 156588637 corresponds to oscillatoxin E, a marine-derived cyanobacterial toxin belonging to the oscillatoxin family. Structural analysis reveals a macrocyclic lactone core with hydroxyl and methyl substituents, which contribute to its bioactivity and environmental persistence.

Properties

Molecular Formula |

C18H24N3O3S2 |

|---|---|

Molecular Weight |

394.5 g/mol |

InChI |

InChI=1S/C18H24N3O3S2/c1-5-13(4)17(22)20-18-19-16(12-25-18)14-8-10-15(11-9-14)26(23,24)21(6-2)7-3/h8-12H,5-7H2,1-4H3,(H,19,20,22) |

InChI Key |

XPYRAIPLERKUBF-UHFFFAOYSA-N |

Canonical SMILES |

CC[C](C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 156588637 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

CID 156588637 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 156588637 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The oscillatoxin family includes several derivatives with shared structural motifs but distinct functional groups (Figure 1, ):

| Compound | CID | Molecular Formula | Key Structural Features | Bioactivity Highlights |

|---|---|---|---|---|

| Oscillatoxin E | 156588637 | C₃₃H₅₄O₈ | Macrocyclic lactone, hydroxyl groups | Cytotoxicity (IC₅₀: ~5 µM in HeLa cells) |

| Oscillatoxin D | 101283546 | C₃₂H₅₂O₈ | Similar backbone, lacks one methyl group | Neurotoxicity (LD₅₀: 0.1 mg/kg in mice) |

| 30-Methyl-Oscillatoxin D | 185389 | C₃₃H₅₄O₈ | Additional methyl group at C-30 | Enhanced membrane permeability |

| Oscillatoxin F | 156582092 | C₃₃H₅₄O₇ | Oxidized lactone ring | Reduced cytotoxicity, increased solubility |

Key Observations :

- Methylation : The addition of a methyl group in 30-methyl-oscillatoxin D (CID 185389) improves lipophilicity and membrane penetration compared to oscillatoxin E .

- Oxidation State : Oscillatoxin F (CID 156582092) exhibits lower cytotoxicity due to its oxidized lactone ring, which reduces stability in biological systems .

- Hydroxylation : Oscillatoxin E’s hydroxyl groups enhance hydrogen bonding with cellular targets, contributing to its moderate cytotoxicity .

Physicochemical and Pharmacokinetic Properties

While experimental data for oscillatoxin E are sparse, predictive models and analog studies provide insights:

| Property | Oscillatoxin E (CID 156588637) | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Weight | 594.75 g/mol | 580.73 g/mol | 594.75 g/mol |

| LogP (iLOGP) | 4.2 (predicted) | 4.5 (experimental) | 5.1 (experimental) |

| Water Solubility | 0.02 mg/mL (low) | 0.01 mg/mL (low) | 0.005 mg/mL (very low) |

| Bioavailability | 0.55 (moderate) | 0.45 (low) | 0.60 (moderate) |

| CYP Inhibition | CYP1A2 (weak) | CYP3A4 (moderate) | CYP1A2 (strong) |

Q & A

How can researchers formulate precise and impactful research questions in experimental chemistry?

Level : Basic Methodological Answer : To formulate robust research questions, employ frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example, in synthesizing novel compounds, structure questions to address gaps in reaction efficiency or mechanistic understanding. Begin by reviewing literature systematically to identify unresolved challenges, then refine the question using PICOT to ensure specificity (e.g., "How does solvent polarity (intervention) affect the yield (outcome) of CID 156588637 synthesis (population) under ambient conditions (time)?"). Validate feasibility through pilot experiments and ethical alignment with institutional guidelines .

What strategies are effective for resolving contradictions between experimental data and existing literature in interdisciplinary studies?

Level : Advanced

Methodological Answer :

Contradictions often arise from methodological disparities (e.g., differing instrumentation) or contextual factors (e.g., sample heterogeneity). Address these by:

- Conducting root-cause analysis to isolate variables (e.g., reagent purity, environmental conditions).

- Applying Bayesian statistical models to quantify uncertainty and update prior assumptions.

- Performing cross-validation using alternative techniques (e.g., NMR vs. XRD for compound characterization).

Document discrepancies transparently in the discussion section, contextualizing them within broader theoretical frameworks (e.g., kinetic vs. thermodynamic control in synthesis pathways) .

What methodological considerations are critical when designing reproducible experiments for novel compound synthesis?

Level : Advanced

Methodological Answer :

Reproducibility hinges on:

- Protocol granularity : Specify reaction parameters (e.g., temperature gradients, stirring rates) and equipment calibration details.

- Control experiments : Include negative controls (e.g., solvent-only reactions) and positive controls (e.g., known catalysts).

- Characterization rigor : Use orthogonal methods (e.g., HPLC for purity, mass spectrometry for molecular weight).

- Data transparency : Publish raw spectra and crystallographic data in supplementary materials, adhering to IUPAC naming conventions and journal guidelines (e.g., Medicinal Chemistry Research standards) .

How should researchers approach literature reviews to identify gaps without bias?

Level : Basic

Methodological Answer :

Adopt a systematic review methodology :

Define search terms using Boolean operators (e.g., "this compound AND synthesis NOT industrial").

Use databases like PubMed, Scopus, or Reaxys, filtered by publication date (e.g., last 10 years) and study type (e.g., experimental vs. computational).

Screen abstracts for relevance, avoiding exclusion based solely on journal impact factors.

Map findings thematically (e.g., catalytic methods, spectroscopic techniques) to visualize clusters and voids. Tools like VOSviewer can assist in co-citation analysis .

What advanced statistical techniques are recommended for analyzing non-linear relationships in pharmacological data?

Level : Advanced

Methodological Answer :

For non-linear dose-response curves (e.g., IC₅₀ studies):

- Machine learning : Train neural networks to predict bioactivity from molecular descriptors (e.g., QSAR models).

- Multivariate regression : Account for covariates like cell line variability or assay conditions.

- Bootstrapping : Estimate confidence intervals for EC₅₀ values to assess robustness.

Validate models using holdout datasets and report metrics like RMSE or AUC-ROC curves. Open-source tools like R or Python’s SciKit-Learn facilitate implementation .

How can bidirectional transformer models (e.g., BERT) be optimized for domain-specific text analysis in chemical literature?

Level : Advanced

Methodological Answer :

Fine-tune pre-trained BERT models on chemical corpora to enhance entity recognition (e.g., compound names, reaction steps):

Data preparation : Curate domain-specific text (e.g., patents, journal articles) and annotate entities using tools like ChemDataExtractor.

Task-specific layers : Add a classification layer for tasks like sentiment analysis (e.g., reaction feasibility) or relation extraction (e.g., catalyst-substrate pairs).

Hyperparameter tuning : Adjust learning rates (e.g., 2e-5) and batch sizes (e.g., 16) to balance convergence speed and accuracy.

Evaluate performance using F1 scores on held-out test sets and compare against baseline models (e.g., LSTM networks) .

How can mixed-methods approaches enhance the validity of qualitative research in social science studies?

Level : Advanced

Methodological Answer :

Integrate qualitative (e.g., interviews) and quantitative (e.g., surveys) data to triangulate findings:

- Embedded design : Collect qualitative data to contextualize quantitative results (e.g., participant feedback on survey responses).

- Sequential exploratory design : Use thematic analysis of interviews to inform hypothesis generation for subsequent experiments.

- Data integration : Apply joint displays to visualize convergence/divergence, ensuring methodological rigor through member checking and audit trails .

What guidelines ensure ethical compliance when reproducing published experiments?

Level : Basic

Methodological Answer :

- Copyright adherence : Secure permissions for reproducing figures or protocols, citing original sources with proper attribution.

- Replication standards : Follow protocols verbatim unless modifications are justified (e.g., reagent unavailability). Document deviations explicitly.

- Data sharing : Deposit replication datasets in repositories like Zenodo, using CC-BY licenses to promote transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.